molecular formula C13H11N3O5S B4964005 N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide

N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide

Cat. No. B4964005
M. Wt: 321.31 g/mol
InChI Key: VDTCVEJBFWCPMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide, also known as WFA-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It was first synthesized in the early 2000s and has since been studied extensively for its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide involves its ability to interact with various biological targets such as enzymes and proteins. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. It also inhibits the activity of proteins such as vascular endothelial growth factor (VEGF), which is involved in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in inflammation. It also inhibits the migration and invasion of cancer cells, which are involved in cancer progression. Additionally, it has been shown to inhibit angiogenesis, which is the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide in lab experiments is its ability to selectively target specific enzymes and proteins involved in various disease conditions. Additionally, it has been shown to have low toxicity and high stability in biological systems. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide. One potential area of research is its potential use as a therapeutic agent for various disease conditions such as cancer and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and identify additional biological targets. Finally, the development of more efficient synthesis methods and analogs of this compound could lead to the development of more potent and selective therapeutic agents.

Synthesis Methods

The synthesis of N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide involves the reaction of 3-nitrobenzoyl chloride with 3-aminobenzenesulfonamide in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-[3-(aminosulfonyl)phenyl]-3-nitrobenzamide has been studied extensively for its potential therapeutic applications in various disease conditions. It has been shown to inhibit the activity of several enzymes and proteins involved in inflammation, angiogenesis, and cancer progression. Additionally, it has been shown to have antimicrobial activity against several bacterial strains.

properties

IUPAC Name

3-nitro-N-(3-sulfamoylphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5S/c14-22(20,21)12-6-2-4-10(8-12)15-13(17)9-3-1-5-11(7-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDTCVEJBFWCPMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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